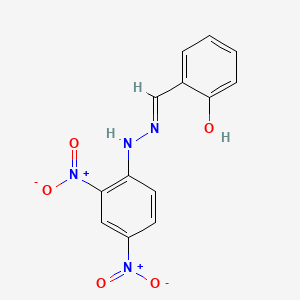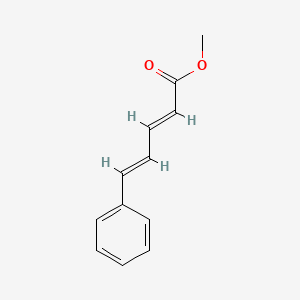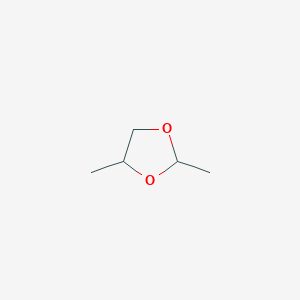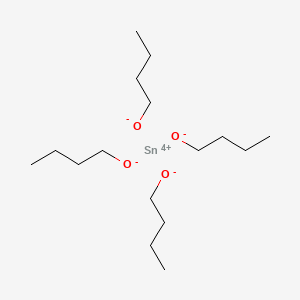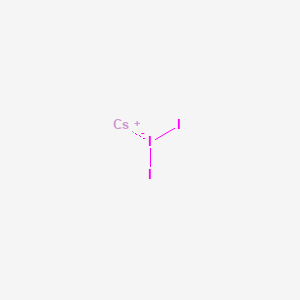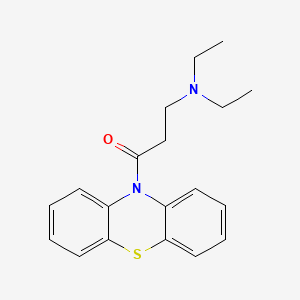
TETRAAMMINEPLATINUM(II) TETRACHLORO-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis and Structure
- Ti3+ self-doped titanium–zinc hybrid oxides with varied phase compositions and morphologies have been synthesized using Zn powder as both reductant and Zn source, revealing the influence of Ti/Zn molar ratios and preparation processes on the structural and morphological characteristics of the products (Fu et al., 2015).
- Studies in the ZnO-TiO2 system disclosed the formation of compounds like Zn2TiO4 and ZnTiO3, providing insights into compound formation and crystal structure (Bartram & Slepetys, 1961).
Chemical Reactions and Properties
- The synthesis of ZnO nanorod doped titanium dioxide nanosheets demonstrated not only the methodological advancements but also the biocompatibility of these materials, highlighting their semiconductor properties without toxicity at certain concentrations (Rajendran et al., 2018).
- Comparison of photocatalytic properties between ZnO and TiO2 has shown that ZnO exhibits lower efficiency compared to TiO2 under specific conditions, pointing towards the critical factors affecting the performance of these materials in photocatalytic applications (Bica & Melo, 2020).
Applications De Recherche Scientifique
- Electronic Crystal Spectra Research
- Application : This research aimed to obtain and interpret the polarized crystal spectra for tetraammineplatinum(II) tetrachloroplatinate(II), commonly called Magnus Green salt .
- Methods : The document did not provide specific methods or experimental procedures .
- Results : The document did not provide specific results or outcomes .
-
Semiconductors, Catalysis, Mixed Oxidation State Studies, and Electron Conductivity
- Application : Tetraammineplatinum(II) Tetrachloroplatinate(II) reacts with creatinine to form various complexes such as [Pt4(creat)2Cl14]7- and [Pt4(creat)6]2- with applications in semiconductors, catalysis, mixed oxidation state studies, and electron conductivity .
- Methods : The specific methods of application or experimental procedures were not provided .
- Results : The document did not provide specific results or outcomes .
-
Biodegradable Materials Research
- Application : Researchers at UC San Diego have developed biodegradable TPU embedded with bacterial spores that aid in decomposition . Tetraammineplatinum(II) Tetrachloroplatinate(II) is used in this research .
- Methods : The specific methods of application or experimental procedures were not provided .
- Results : The document did not provide specific results or outcomes .
-
Semiconductors, Catalysis, Mixed Oxidation State Studies, and Electron Conductivity
- Application : Tetraammineplatinum(II) Tetrachloroplatinate(II) reacts with creatinine to form various complexes such as [Pt4(creat)2Cl14]7- and [Pt4(creat)6]2- with applications in semiconductors, catalysis, mixed oxidation state studies, and electron conductivity .
- Methods : The specific methods of application or experimental procedures were not provided .
- Results : The document did not provide specific results or outcomes .
Safety And Hazards
Orientations Futures
Propriétés
Numéro CAS |
13820-46-7 |
|---|---|
Nom du produit |
TETRAAMMINEPLATINUM(II) TETRACHLORO- |
Formule moléculaire |
Cl8H12N4Pt3 |
Poids moléculaire |
936.98008 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



